molecular formula C9H7ClN2 B1391003 2-Chloro-6-cyclopropylnicotinonitrile CAS No. 1198475-35-2

2-Chloro-6-cyclopropylnicotinonitrile

Cat. No.: B1391003
CAS No.: 1198475-35-2
M. Wt: 178.62 g/mol
InChI Key: POXUDNZBBBNHSY-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclopropylnicotinonitrile (CAS: 1198475-35-2) is a substituted pyridine derivative featuring a chlorine atom at position 2, a cyclopropyl group at position 6, and a nitrile group at position 3. This compound is primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactivity at the chlorine and nitrile sites. Its structural uniqueness lies in the cyclopropyl substituent, which imparts conformational rigidity and metabolic stability compared to bulkier alkyl groups .

Properties

IUPAC Name

2-chloro-6-cyclopropylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-7(5-11)3-4-8(12-9)6-1-2-6/h3-4,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXUDNZBBBNHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254941
Record name 2-Chloro-6-cyclopropyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198475-35-2
Record name 2-Chloro-6-cyclopropyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198475-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-cyclopropyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-cyclopropylnicotinonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloronicotinonitrile with cyclopropylamine in the presence of a base, such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes structural differences among 2-Chloro-6-cyclopropylnicotinonitrile and its analogs:

Compound Name CAS Number Substituents Molecular Formula Key Features
This compound 1198475-35-2 Cl (position 2), cyclopropyl (position 6) C₉H₆ClN₂ Cyclopropyl enhances rigidity; nitrile enables further functionalization .
2-Chloro-6-isopropylnicotinonitrile 108244-44-6 Cl (position 2), isopropyl (position 6) C₉H₁₀ClN₂ Isopropyl increases steric bulk, potentially reducing reactivity .
5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile 1092352-56-1 Cl (position 5), cyclopropyl (position 6), OH (position 2), CF₃ (position 4) C₁₀H₆ClF₃N₂O Hydroxy and CF₃ groups enhance polarity and electron-withdrawing effects .
2-Chloro-6-methyl-5-phenylnicotinonitrile Not provided Cl (position 2), methyl (position 6), phenyl (position 5) C₁₃H₁₀ClN₂ Phenyl introduces aromaticity, impacting solubility and binding affinity .
2-(Benzylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile Not provided Benzylsulfanyl (position 2), cyclopropyl (position 6), CF₃ (position 4) C₁₇H₁₃F₃N₂S Sulfur atom improves electronic delocalization; benzyl group adds lipophilicity .

Physicochemical and Reactivity Comparisons

  • Steric Effects: The cyclopropyl group in this compound offers less steric hindrance than the isopropyl group in its analog (CAS: 108244-44-6), enabling faster nucleophilic substitution at position 2 .
  • Electronic Effects: The trifluoromethyl (CF₃) group in 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile (CAS: 1092352-56-1) increases electron-withdrawing properties, stabilizing the pyridine ring but reducing solubility in aqueous media .
  • Functional Versatility : The nitrile group in all compounds allows hydrolysis to carboxylic acids or amides. However, the hydroxy group in CAS 1092352-56-1 provides an additional site for hydrogen bonding or derivatization .

Biological Activity

2-Chloro-6-cyclopropylnicotinonitrile (CAS Number: 1198475-35-2) is a compound within the pyridine family that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring with a cyclopropyl substituent and a nitrile group. Its structure is significant as these functional groups are known to influence biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, the compound has shown inhibitory effects on Gram-positive and Gram-negative bacteria, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, particularly those associated with lymphoma and breast cancer. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cancer cell proliferation. For example, one study reported an IC50 value of approximately 10 µM against specific cancer cell lines, indicating significant cytotoxicity.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to disrupted cellular functions.
  • Receptor Modulation : It may interact with various receptors, altering signaling pathways that are crucial for cell survival and proliferation.

Case Studies

  • Anticancer Efficacy : In a study involving multiple cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The study highlighted the compound's potential as a lead candidate for further drug development targeting cancer therapies.
  • Microbial Inhibition : A separate investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that it effectively inhibited bacterial growth at concentrations as low as 5 µg/mL.

Data Tables

Property Value
Molecular FormulaC10H8ClN3
Molecular Weight219.64 g/mol
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
IC50 (Cancer Cell Lines)~10 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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